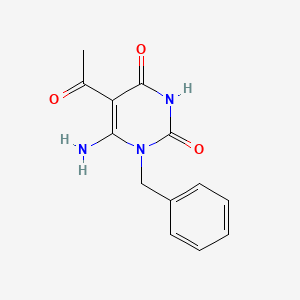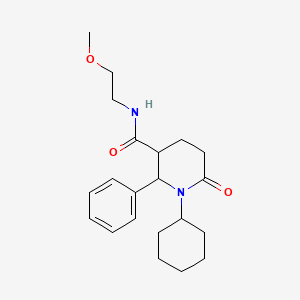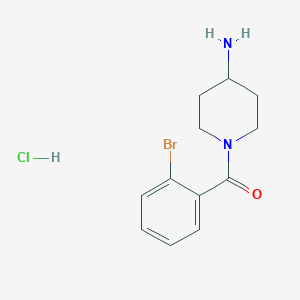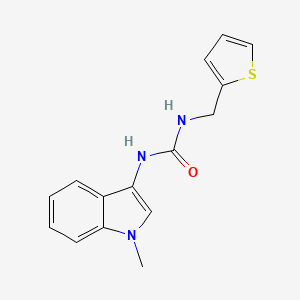
CHEMBL4572039
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a synthetic organic compound that belongs to the class of triazolopyridazines
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multiple steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the p-tolyl group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, using p-tolylboronic acid or p-tolyl halides.
Attachment of the 3-methoxybenzyl group: This can be done through nucleophilic substitution reactions, where the 3-methoxybenzyl halide reacts with the triazolopyridazine intermediate.
Formation of the propanamide moiety: This step involves the reaction of the intermediate with propanoyl chloride or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl and p-tolyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the triazolopyridazine core or the amide group, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the triazolopyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield 3-methoxybenzaldehyde, while reduction of the amide group may produce the corresponding amine.
Mécanisme D'action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-methoxybenzyl)-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(3-methoxybenzyl)-3-(6-(p-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide: Contains a p-chlorophenyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide may confer unique properties, such as increased lipophilicity, altered electronic effects, and specific interactions with biological targets, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-6-8-18(9-7-16)20-10-11-21-25-26-22(28(21)27-20)12-13-23(29)24-15-17-4-3-5-19(14-17)30-2/h3-11,14H,12-13,15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDJLSIRYVHBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=CC(=CC=C4)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2428434.png)
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2428435.png)


![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2428438.png)

![N-[(1-Cyclopropylpyrrolidin-3-yl)methyl]-N-[(2,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2428440.png)



![1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428446.png)
![3-anilino-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylaldehyde O-methyloxime](/img/structure/B2428447.png)

![Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2428454.png)
